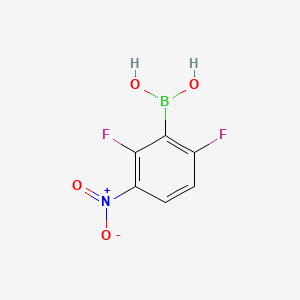

2,6-Difluoro-3-nitrophenylboronic acid

Descripción general

Descripción

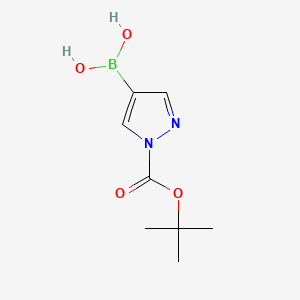

2,6-Difluoro-3-nitrophenylboronic acid is a chemical compound with the molecular formula C6H4BF2NO4 and a molecular weight of 202.91 . It is commonly used in Suzuki reactions .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with two fluorine atoms, a nitro group, and a boronic acid group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, boronic acids are known to participate in various types of coupling reactions, such as the Suzuki-Miyaura cross-coupling .Physical and Chemical Properties Analysis

This compound is typically stored under inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación

Environmental Degradation of Polyfluoroalkyl Chemicals

2,6-Difluoro-3-nitrophenylboronic acid, as part of the polyfluoroalkyl chemicals family, contributes to environmental studies, particularly focusing on their degradation. Research indicates that microbial degradation plays a significant role in breaking down these chemicals, transforming them into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), compounds of significant environmental concern due to their persistence and toxicity. Understanding these degradation pathways is crucial for assessing environmental fate and impacts, suggesting areas of potential regulation and mitigation efforts (Liu & Mejia Avendaño, 2013).

Analytical Methods in Antioxidant Activity Studies

This compound may also find applications in the development of analytical methods for determining antioxidant activity. Studies have highlighted the importance of various assays for assessing the antioxidant capacity of compounds, where the structural components such as the difluoro and nitro groups could play a role in the antioxidant properties evaluation. Advanced understanding of these methods can aid in the development of more accurate and comprehensive evaluations of antioxidant activities in various fields, from food science to pharmacology (Munteanu & Apetrei, 2021).

Wastewater Management Enhancements

Research into improving wastewater management has identified the role of specific chemical compounds in enhancing treatment processes. While not directly cited, compounds like this compound could potentially be involved in research related to the inhibitory effects of certain chemical substances on microorganisms in wastewater systems. Understanding these effects is pivotal for developing new applications that can improve the efficiency of wastewater treatment and management, potentially offering solutions for reducing sludge and enhancing energy recovery (Duan et al., 2019).

Synthesis of Key Intermediates

The synthesis of key intermediates for pharmaceuticals underscores the versatility of compounds like this compound. Research into practical synthesis methods for important intermediates highlights the ongoing need for efficient, cost-effective approaches in drug development. The compound's chemical characteristics could lend it to roles in synthesizing intermediates with improved yields or reduced environmental impacts, showcasing the intersection of organic chemistry and pharmaceutical manufacturing (Qiu et al., 2009).

Safety and Hazards

Mecanismo De Acción

- Boronic acids are known to participate in Suzuki–Miyaura (SM) cross-coupling reactions, which involve the formation of carbon–carbon bonds. In SM coupling, boron reagents transfer their organic groups to palladium catalysts, leading to bond formation .

- Oxidative Addition : The compound may also participate in oxidative addition reactions, where palladium becomes oxidized by donating electrons to form new bonds with electrophilic organic groups .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

Análisis Bioquímico

Biochemical Properties

2,6-Difluoro-3-nitrophenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds through the interaction with palladium catalysts . The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors . Additionally, its interaction with biomolecules can influence the activity and stability of enzymes, thereby affecting biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its ability to form covalent bonds with biomolecules can lead to the inhibition of specific enzymes, thereby altering metabolic pathways and cellular responses. Moreover, this compound can affect the expression of genes involved in cell growth, differentiation, and apoptosis, highlighting its potential impact on cellular health and disease states.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to active sites of enzymes, leading to enzyme inhibition or activation . The boronic acid group can form reversible covalent bonds with serine residues in the active sites of serine proteases, thereby inhibiting their activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is generally stable under inert gas conditions (nitrogen or argon) at temperatures between 2-8°C . Prolonged exposure to light, air, or moisture can lead to its degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models, where it can influence metabolic pathways and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and metabolic pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can inhibit or activate specific enzymes, thereby altering the flow of metabolites through biochemical pathways. For example, its interaction with serine proteases can affect protein degradation and turnover, while its influence on transcription factors can modulate the expression of genes involved in metabolism . These interactions highlight the compound’s role in regulating cellular homeostasis and metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can localize to specific cellular compartments, where it interacts with target biomolecules . Its distribution within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound can accumulate in the cytoplasm, nucleus, or mitochondria, where it exerts its biochemical effects . The localization of this compound can also affect its interaction with biomolecules, influencing enzyme activity, gene expression, and cellular metabolism.

Propiedades

IUPAC Name |

(2,6-difluoro-3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEDPBJIXAVPMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)[N+](=O)[O-])F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674555 | |

| Record name | (2,6-Difluoro-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-28-5 | |

| Record name | B-(2,6-Difluoro-3-nitrophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Difluoro-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Octadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2](/img/no-structure.png)

![benzyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate](/img/structure/B591447.png)

![2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B591449.png)

![[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B591456.png)

![[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] (2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoate](/img/structure/B591461.png)

![N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591464.png)

![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B591465.png)